4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole
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Overview
Description
4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole is a complex organic compound that features a thiazole ring substituted with a benzo[d][1,3]dioxole moiety and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole and p-tolyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzo[d][1,3]dioxole derivative with a thioamide and a halogenated p-tolyl compound can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.
Thiazole derivatives: Compounds featuring the thiazole ring.
p-Tolyl derivatives: Compounds containing the p-tolyl group.
Uniqueness
4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15NO3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxymethyl)-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H15NO3S/c1-12-2-4-13(5-3-12)18-19-14(10-23-18)9-20-15-6-7-16-17(8-15)22-11-21-16/h2-8,10H,9,11H2,1H3 |
InChI Key |
LIKRVFAKTXYVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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